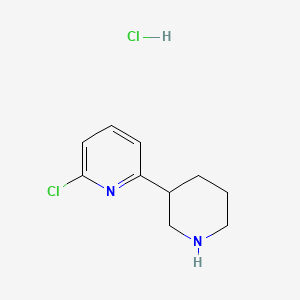

2-Chloro-6-(piperidin-3-yl)pyridine hydrochloride

Beschreibung

Eigenschaften

Molekularformel |

C10H14Cl2N2 |

|---|---|

Molekulargewicht |

233.13 g/mol |

IUPAC-Name |

2-chloro-6-piperidin-3-ylpyridine;hydrochloride |

InChI |

InChI=1S/C10H13ClN2.ClH/c11-10-5-1-4-9(13-10)8-3-2-6-12-7-8;/h1,4-5,8,12H,2-3,6-7H2;1H |

InChI-Schlüssel |

RVPFGLCHJQGLNC-UHFFFAOYSA-N |

Kanonische SMILES |

C1CC(CNC1)C2=NC(=CC=C2)Cl.Cl |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-6-(piperidin-3-yl)pyridine hydrochloride typically involves the reaction of 2-chloropyridine with piperidine under specific conditions. One common method is the Suzuki–Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction that forms carbon-carbon bonds . The reaction conditions often include the use of a base, such as potassium carbonate, and a solvent like tetrahydrofuran (THF).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving multiple steps of purification, such as recrystallization and chromatography, to ensure the final product meets the required standards for pharmaceutical applications.

Analyse Chemischer Reaktionen

Nucleophilic Substitution Reactions

The chlorine atom at the pyridine 2-position undergoes nucleophilic displacement under basic conditions. Key reactions include:

Mechanistically, the reaction proceeds via an S<sub>N</sub>Ar pathway, where the electron-deficient pyridine ring stabilizes the transition state after deprotonation .

Transition Metal-Catalyzed Cross-Couplings

The chlorine atom participates in palladium-mediated reactions:

Suzuki-Miyaura Coupling

Reaction with aryl boronic acids (e.g., PhB(OH)₂) using Pd(PPh₃)₄ and K₂CO₃ in toluene (100°C) yields 2-aryl-6-(piperidin-3-yl)pyridines .

Heck Coupling

Alkenes (e.g., styrene) react under Pd(OAc)₂ catalysis to form vinyl-substituted derivatives, useful in material science .

Buchwald-Hartwig Amination

Secondary amines (e.g., morpholine) substitute chlorine using Pd₂(dba)₃ and Xantphos, yielding 2-amino derivatives .

Functionalization of the Piperidine Moiety

The piperidine ring undergoes further modifications:

Electrophilic Aromatic Substitution

The pyridine ring engages in regioselective substitutions:

-

Nitration : HNO₃/H₂SO₄ at 0°C introduces NO₂ groups at the 4-position .

-

Halogenation : NBS in CCl₄ yields 4-bromo derivatives under radical conditions .

Deprotonation and Metalation

The piperidine NH can be deprotonated with LDA or NaHMDS, enabling:

-

Lithiation : Directing groups facilitate ortho-metalation for C–H functionalization .

-

Grignard Additions : Formation of C–C bonds at activated positions .

Stability and Side Reactions

Under acidic conditions (HCl, >100°C), partial hydrolysis of the piperidine ring occurs, forming pyridine-2,6-diol derivatives. Competing elimination reactions are observed with strong bases (e.g., t-BuOK), generating unsaturated byproducts .

Reaction Optimization Data

Key parameters for maximizing yields in substitution reactions:

| Parameter | Optimal Range | Impact on Yield |

|---|---|---|

| Temperature | 80–120°C | ↑ 20–35% |

| Solvent Polarity | DMF > DMSO > THF | ↑ 15–25% |

| Catalyst Loading (Pd) | 2–5 mol% | ↑ 30–40% |

This compound’s versatility in nucleophilic, cross-coupling, and ring-functionalization reactions makes it valuable for synthesizing bioactive molecules and functional materials. Reaction outcomes are highly dependent on electronic effects from the piperidine substituent and steric factors at the 3-position.

Wissenschaftliche Forschungsanwendungen

2-Chloro-6-(piperidin-3-yl)pyridine hydrochloride has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids.

Medicine: Investigated for its potential therapeutic effects, including its use as a precursor in the synthesis of pharmaceutical drugs.

Industry: Utilized in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of 2-Chloro-6-(piperidin-3-yl)pyridine hydrochloride involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes.

Vergleich Mit ähnlichen Verbindungen

Structural and Functional Group Analysis

The compound’s key structural analogs include:

Key Observations:

- Substituent Effects: The 2-chloro-6-substituted pyridine scaffold is common, but the nature of the C6 group dictates properties. For example: Electron-Withdrawing Groups (CF₃, CCl₃): These enhance stability and lipophilicity, making compounds like nitrapyrin effective in agricultural applications .

- Toxicity: Nitrapyrin exhibits acute toxicity (oral LD₅₀ in rats: 1,072–2,000 mg/kg) and weak mutagenicity, highlighting the impact of the trichloromethyl group .

Physicochemical Properties

- Nitrapyrin: Melting point 63°C, density 1.579–1.744 g/cm³, and high volatility (bp 136–137.5°C at 11 mmHg) .

- 2-Chloro-6-(trifluoromethyl)pyridine: Purity ≥99%, off-white powder with stability under standard conditions .

- Target Compound: As a hydrochloride salt, it likely has higher water solubility than neutral analogs like nitrapyrin, though empirical data are needed.

Biologische Aktivität

2-Chloro-6-(piperidin-3-yl)pyridine hydrochloride is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview based on various research findings.

Chemical Structure and Properties

The chemical structure of 2-Chloro-6-(piperidin-3-yl)pyridine hydrochloride features a pyridine ring substituted at the 2-position with a chlorine atom and at the 6-position with a piperidine moiety. This structural configuration is essential for its biological activity, influencing interactions with various biological targets.

Biological Activity Overview

The compound exhibits multiple biological activities, including:

- Antimicrobial Properties : Studies have demonstrated that derivatives of pyridine compounds often exhibit significant antimicrobial effects. Specifically, 2-Chloro-6-(piperidin-3-yl)pyridine hydrochloride has shown potential against various bacterial strains.

- Neuroprotective Effects : Research indicates that similar piperidine derivatives can act as inhibitors of acetylcholinesterase (AChE), potentially offering neuroprotective benefits in models of neurodegenerative diseases such as Alzheimer's disease .

- Anticancer Activity : Some studies have suggested that compounds with similar structures may inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest .

The biological activity of 2-Chloro-6-(piperidin-3-yl)pyridine hydrochloride can be attributed to several mechanisms:

- Enzyme Inhibition : The compound may inhibit key enzymes involved in neurotransmitter breakdown, thereby increasing levels of acetylcholine in the synaptic cleft, which is beneficial for cognitive function.

- Receptor Modulation : It may also interact with specific receptors in the nervous system, modulating their activity and contributing to its neuroprotective effects .

- Antimicrobial Mechanism : The presence of the chlorine atom may enhance the compound's ability to penetrate bacterial cell walls, leading to increased efficacy against pathogens .

Study 1: Neuroprotective Potential

A study evaluated the neuroprotective effects of various piperidine derivatives, including 2-Chloro-6-(piperidin-3-yl)pyridine hydrochloride. The results showed that this compound significantly reduced neuroinflammation and improved cognitive deficits in animal models of Alzheimer's disease after chronic administration .

Study 2: Antimicrobial Activity

In vitro testing against a range of bacterial strains revealed that the compound exhibited notable antibacterial activity, particularly against Gram-positive bacteria. The Minimum Inhibitory Concentration (MIC) values indicated strong potency compared to standard antibiotics .

Study 3: Anticancer Activity

Research on similar piperidine derivatives demonstrated their ability to induce apoptosis in cancer cell lines. The study highlighted that modifications at the piperidine ring could enhance cytotoxicity, suggesting a structure-activity relationship that warrants further investigation .

Data Table: Summary of Biological Activities

Q & A

Q. What synthetic routes are recommended for synthesizing 2-Chloro-6-(piperidin-3-yl)pyridine hydrochloride, and how can reaction conditions be optimized?

- Methodological Answer : The synthesis typically involves nucleophilic aromatic substitution between a chloropyridine derivative (e.g., 2,6-dichloropyridine) and piperidin-3-amine. Key reagents include bases like sodium hydride or potassium carbonate to deprotonate the amine, facilitating substitution at the 6-position of the pyridine ring. Post-reaction, hydrochloric acid is used to form the hydrochloride salt. Optimization strategies:

- Temperature : Reactions are often conducted at 80–100°C to balance reactivity and side-product formation.

- Solvent : Polar aprotic solvents (e.g., DMF or acetonitrile) enhance reaction rates .

- Purification : Recrystallization from ethanol/water mixtures improves purity (>95% by HPLC) .

Q. What analytical techniques are effective for characterizing the purity and structure of this compound?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : and NMR confirm substituent positions (e.g., pyridine C-2 chloro vs. C-6 piperidine). Key peaks: pyridine protons at δ 7.8–8.5 ppm, piperidine protons at δ 1.5–3.0 ppm .

- Mass Spectrometry (MS) : ESI-MS in positive ion mode shows [M+H] at m/z 227.73 (consistent with molecular weight) .

- HPLC : Reverse-phase chromatography (C18 column, 0.1% TFA in water/acetonitrile gradient) detects impurities <0.5% .

Q. How should this compound be handled and stored to ensure stability?

- Methodological Answer :

- Storage : Store in airtight containers at 2–8°C under inert gas (argon/nitrogen) to prevent hygroscopic degradation.

- Handling : Use nitrile gloves and fume hoods to avoid inhalation. Stability studies show no decomposition at room temperature for 6 months if protected from light .

Advanced Research Questions

Q. How do substituent positions on the pyridine and piperidine rings influence reactivity and biological activity?

- Methodological Answer :

- Pyridine Ring : Chloro at C-2 directs electrophilic substitution to C-4, while the C-6 piperidine group enhances solubility and hydrogen-bonding potential. Comparative studies with analogs (e.g., 3-chloro vs. 2-chloro derivatives) show altered binding to nicotinic acetylcholine receptors .

- Piperidine Ring : Methyl or benzyl substituents on the piperidine nitrogen modulate lipophilicity (logP values range from 1.2 to 3.5), impacting blood-brain barrier penetration .

Q. What strategies resolve contradictions in spectroscopic data during synthesis?

- Methodological Answer :

- Case Study : Discrepancies in NMR integration ratios may arise from residual solvents or tautomerism. Solutions:

- Dry samples thoroughly under vacuum.

- Use deuterated DMSO for spectra to stabilize conformers.

- Mass Spec Ambiguities : Isotopic patterns for chlorine (3:1 for :) help distinguish molecular ion clusters from background noise .

Q. How can computational methods predict biological target interactions?

- Methodological Answer :

- Molecular Docking : AutoDock Vina or Schrödinger Suite models interactions with serotonin receptors (5-HT). The piperidine nitrogen forms a salt bridge with Asp138, while the pyridine chloro group stabilizes hydrophobic pockets .

- ADMET Prediction : SwissADME estimates moderate bioavailability (F ≈ 50%) and CYP3A4 metabolism .

Q. What role does the hydrochloride salt play in solubility and pharmacokinetics?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.